molecular formula C19H18F3N7O2 B11545306 2-methoxy-4-[(E)-{2-[4-(methylamino)-6-{[3-(trifluoromethyl)phenyl]amino}-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol

2-methoxy-4-[(E)-{2-[4-(methylamino)-6-{[3-(trifluoromethyl)phenyl]amino}-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol

Cat. No. B11545306
M. Wt: 433.4 g/mol
InChI Key: UMGOPBSZFYQBGC-YSURURNPSA-N
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Description

2-methoxy-4-[(E)-{2-[4-(methylamino)-6-{[3-(trifluoromethyl)phenyl]amino}-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol is a complex organic compound that features a triazine ring, a trifluoromethyl group, and a methoxyphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-[(E)-{2-[4-(methylamino)-6-{[3-(trifluoromethyl)phenyl]amino}-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol likely involves multiple steps, including the formation of the triazine ring, introduction of the trifluoromethyl group, and coupling with the methoxyphenol moiety. Typical reaction conditions might include the use of strong bases, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of such compounds would require optimization of the synthetic route to maximize yield and minimize costs. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-[(E)-{2-[4-(methylamino)-6-{[3-(trifluoromethyl)phenyl]amino}-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, typically involving specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, 2-methoxy-4-[(E)-{2-[4-(methylamino)-6-{[3-(trifluoromethyl)phenyl]amino}-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol could be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.

Biology

In biology, this compound might be studied for its potential biological activity, such as its ability to interact with specific enzymes or receptors.

Medicine

In medicine, compounds with similar structures are often investigated for their potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial properties.

Industry

In industry, such compounds might be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 2-methoxy-4-[(E)-{2-[4-(methylamino)-6-{[3-(trifluoromethyl)phenyl]amino}-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other triazine derivatives, phenol derivatives, and compounds with trifluoromethyl groups.

properties

Molecular Formula

C19H18F3N7O2

Molecular Weight

433.4 g/mol

IUPAC Name

2-methoxy-4-[(E)-[[4-(methylamino)-6-[3-(trifluoromethyl)anilino]-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol

InChI

InChI=1S/C19H18F3N7O2/c1-23-16-26-17(25-13-5-3-4-12(9-13)19(20,21)22)28-18(27-16)29-24-10-11-6-7-14(30)15(8-11)31-2/h3-10,30H,1-2H3,(H3,23,25,26,27,28,29)/b24-10+

InChI Key

UMGOPBSZFYQBGC-YSURURNPSA-N

Isomeric SMILES

CNC1=NC(=NC(=N1)N/N=C/C2=CC(=C(C=C2)O)OC)NC3=CC=CC(=C3)C(F)(F)F

Canonical SMILES

CNC1=NC(=NC(=N1)NN=CC2=CC(=C(C=C2)O)OC)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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